molecular formula C8H14N4 B13149560 5-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole

5-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B13149560
M. Wt: 166.22 g/mol
InChI Key: PHKALROHJMOQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring fused with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

5-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it effective in binding to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole: Lacks the ethyl group, which may affect its binding affinity and biological activity.

    5-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole: The methyl group can influence the compound’s chemical reactivity and pharmacokinetic properties.

    1-(Pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole: The phenyl group introduces additional steric and electronic effects, potentially altering the compound’s activity.

Uniqueness

5-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole is unique due to the presence of the ethyl group, which can enhance its lipophilicity and improve its ability to cross cell membranes. This structural feature may contribute to its effectiveness in various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

5-ethyl-1-pyrrolidin-3-yltriazole

InChI

InChI=1S/C8H14N4/c1-2-7-6-10-11-12(7)8-3-4-9-5-8/h6,8-9H,2-5H2,1H3

InChI Key

PHKALROHJMOQDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=NN1C2CCNC2

Origin of Product

United States

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